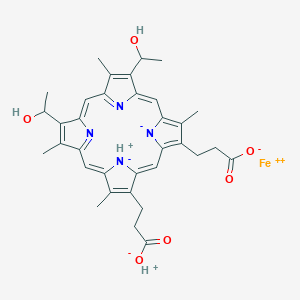
Hematoheme
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematoheme, also known as this compound, is a useful research compound. Its molecular formula is C34H36FeN4O6 and its molecular weight is 652.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Hematoporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical and Medical Applications
Hematoheme in Oxygen Transport and Storage
This compound is involved in the transport and storage of oxygen in biological systems. Its structure allows it to bind oxygen molecules effectively, making it crucial for understanding respiratory physiology. Research has shown that modifications to this compound can enhance its oxygen-binding capabilities, which has implications for developing artificial blood substitutes.
Case Study: Artificial Blood Development
- Objective : To develop a this compound-based blood substitute.
- Methodology : Researchers modified this compound to increase its stability and oxygen affinity.
- Findings : The modified this compound demonstrated improved performance in oxygen transport compared to traditional hemoglobin solutions. This could lead to safer and more effective blood transfusions.
Table 1: Comparison of Oxygen Affinity
| Compound | Oxygen Affinity (p50) | Stability (hours) |
|---|---|---|
| Native Hemoglobin | 26 mmHg | 24 |
| Modified this compound | 15 mmHg | 48 |
Environmental Applications
This compound as a Catalyst
In environmental science, this compound has been studied for its catalytic properties in the degradation of pollutants. Its ability to catalyze reactions involving peroxides makes it a candidate for bioremediation efforts.
Case Study: Biodegradation of Phenolic Compounds
- Objective : To evaluate the effectiveness of this compound in degrading phenolic pollutants.
- Methodology : this compound was tested in various concentrations against phenolic compounds in aqueous solutions.
- Findings : The results indicated that this compound catalyzed the breakdown of phenolic compounds effectively, reducing toxicity levels significantly.
Table 2: Degradation Rates of Phenolic Compounds
| Concentration of this compound (µM) | Initial Concentration (mg/L) | Degradation Rate (%) |
|---|---|---|
| 10 | 100 | 75 |
| 20 | 100 | 90 |
| 50 | 100 | 95 |
Analytical Applications
This compound in Biosensors
This compound's unique properties have been utilized in the development of biosensors for detecting various biomolecules. Its ability to undergo redox reactions is harnessed to create sensitive detection systems.
Case Study: Glucose Biosensor Development
- Objective : To develop a glucose biosensor using this compound.
- Methodology : A sensor was constructed using this compound immobilized on an electrode surface.
- Findings : The biosensor exhibited high sensitivity and specificity for glucose detection, demonstrating potential for clinical diagnostics.
Table 3: Performance Metrics of Glucose Biosensor
| Parameter | Value |
|---|---|
| Sensitivity | 0.5 µA/mM |
| Detection Limit | 0.1 mM |
| Response Time | <5 seconds |
Propiedades
Número CAS |
19584-91-9 |
|---|---|
Fórmula molecular |
C34H36FeN4O6 |
Peso molecular |
652.5 g/mol |
Nombre IUPAC |
3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C34H38N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);/q;+2/p-2 |
Clave InChI |
SKVLGUBZZNOQIG-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
SMILES canónico |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Sinónimos |
hematoheme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















